![molecular formula C25H21NO4 B6259134 rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis CAS No. 2137786-49-1](/img/no-structure.png)
rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis
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Description
Rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis is a useful research compound. Its molecular formula is C25H21NO4 and its molecular weight is 399.4. The purity is usually 95.
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Scientific Research Applications
- Fluorenone Derivatives : Researchers have explored the synthesis of fluorenone derivatives using this compound as a starting material. These derivatives can serve as building blocks for drug development and other organic transformations .
- Peptide Synthesis : The N-[(9H-fluoren-9-ylmethoxy)carbonyl] group (often abbreviated as Fmoc ) attached to the amino acid allows for solid-phase peptide synthesis. Scientists use Fmoc-protected amino acids to construct peptides and proteins in a stepwise manner .
Organic Synthesis and Medicinal Chemistry
Photocatalysis and Green Chemistry
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis involves the protection of the amine group, followed by the formation of the indene ring system and the introduction of the fluorenyl group. The final step involves the deprotection of the amine group and the formation of the carboxylic acid.", "Starting Materials": [ "2-bromo-1-indanone", "methylamine", "9H-fluorene", "methyl chloroformate", "triethylamine", "sodium hydride", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Protection of the amine group with methyl chloroformate and triethylamine", "Addition of methylamine to the protected indanone to form the corresponding amide", "Formation of the indene ring system through a Dieckmann condensation reaction using sodium hydride as a base", "Introduction of the fluorenyl group through a Friedel-Crafts acylation reaction using acetic anhydride and hydrochloric acid as a catalyst", "Deprotection of the amine group using sodium hydroxide in ethanol and water", "Formation of the carboxylic acid through the addition of hydrochloric acid and heating" ] } | |
CAS RN |
2137786-49-1 |
Product Name |
rac-(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,3-dihydro-1H-indene-1-carboxylic acid, cis |
Molecular Formula |
C25H21NO4 |
Molecular Weight |
399.4 |
Purity |
95 |
Origin of Product |
United States |
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